((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone
Description
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Properties
IUPAC Name |
(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S2/c1-19(16,17)12-6-10-2-3-11(7-12)14(10)13(15)9-4-5-18-8-9/h4-5,8,10-12H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHWYASFOJATQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs have been shown to be biologically active compounds with a variety of effects. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.
Mode of Action
Thiophene derivatives have been known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Biological Activity
The compound ((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone is a bicyclic organic molecule that has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 360.4 g/mol. The structure features a methylsulfonyl group and a thiophenyl moiety, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 1705784-38-8 |
| SMILES | CS(=O)(=O)C1CC2CCC(C1)N2C(=O)c1cnn(-c2ccccc2)n1 |
Pharmacological Effects
Research indicates that compounds similar to This compound exhibit various biological activities:
- Neuroactive Properties : The bicyclic structure is associated with neuroactivity, potentially influencing neurotransmitter systems.
- Opioid Receptor Modulation : Studies on related compounds demonstrate activity at kappa opioid receptors, suggesting potential in pain management .
- Antitumor Activity : Some structural analogs have shown promise in inhibiting tumor growth through various mechanisms.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example:
- Methylsulfonyl Group : Enhances solubility and bioavailability.
- Bicyclic Framework : Critical for receptor binding affinity.
A comparative analysis of structurally related compounds reveals that modifications can lead to significant changes in biological activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-one | Bicyclic amine with a methyl group | Neuroactive properties |
| (1R,5S)-N-(4-Methylthiazol-5-yl)azabicyclo[3.2.1]octanamine | Contains thiazole ring | Potential antitumor activity |
Case Studies
Several studies have investigated the biological effects of this compound and its analogs:
- Opioid Receptor Antagonism : A study focused on the SAR of 8-azabicyclo[3.2.1]octane derivatives found that specific substitutions enhanced kappa receptor selectivity while minimizing side effects related to mu receptor activation .
- Antitumor Efficacy : Research demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, indicating potential for development as chemotherapeutic agents.
Preparation Methods
Starting Material: Norbornene Derivatives
Norbornene serves as the foundational precursor due to its inherent bicyclic structure. The synthesis follows a modified dichlorocarbene addition and ring expansion protocol:
Dichlorocarbene Addition :
Norbornene reacts with chloroform under phase-transfer conditions (NaOH, benzyltriethylammonium chloride) to yield 3-chlorobicyclo[3.2.1]oct-3-ene.Hydrolysis to Allylic Alcohol :
Treatment with aqueous HCl (1M) at 60°C for 6 hours generates 3-chlorobicyclo[3.2.1]oct-3-en-2-ol.Oxidation to α,β-Unsaturated Ketone :
Jones reagent (CrO₃/H₂SO₄) oxidizes the allylic alcohol to bicyclo[3.2.1]oct-3-en-2-one.
Amination and Stereochemical Control
Introducing the nitrogen atom at position 8 requires reductive amination:
Oxime Formation :
Reaction of bicyclo[3.2.1]oct-3-en-2-one with hydroxylamine hydrochloride in ethanol yields the corresponding oxime.Reduction to Amine :
Hydrogenation over Raney nickel (H₂, 50 psi, 24 hours) produces racemic 8-azabicyclo[3.2.1]octane.Chiral Resolution :
Diastereomeric salt formation with (-)-di-p-toluoyl-D-tartaric acid in methanol isolates the (1R,5S)-enantiomer (>98% ee).
Sulfonylation at the 3-Position
Sulfonyl Group Introduction
The 3-position’s tertiary alcohol is sulfonylated via a two-step oxidation-sulfonation sequence:
Oxidation to Ketone :
Bicyclo[3.2.1]octan-3-ol is oxidized with pyridinium chlorochromate (PCC) in dichloromethane to the ketone.Methylsulfonation :
Reaction with methylsulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) at 0°C yields (1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane.
Reaction Conditions :
Acylation with Thiophene-3-Carbonyl Chloride
Synthesis of Thiophene-3-Carbonyl Chloride
Thiophene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux (4 hours) to generate the acyl chloride.
Coupling Reaction
The (1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane is acylated under Schotten-Baumann conditions:
- Base-Mediated Acylation :
Key Considerations :
- Excess acyl chloride ensures complete conversion.
- Biphasic conditions minimize hydrolysis of the acyl chloride.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
δ 7.45 (dd, J = 5.1 Hz, 1H, thiophene H4), 7.32 (d, J = 3.0 Hz, 1H, thiophene H2), 7.10 (dd, J = 5.1, 3.0 Hz, 1H, thiophene H5), 4.21 (m, 1H, H3), 3.85–3.70 (m, 2H, H1/H5), 3.02 (s, 3H, SO₂CH₃), 2.60–1.90 (m, 8H, bicyclic protons).¹³C NMR (100 MHz, CDCl₃) :
δ 192.4 (C=O), 140.2 (thiophene C3), 128.5, 126.8, 125.3 (thiophene C2/C4/C5), 62.1 (C3), 58.4 (C8), 44.7 (SO₂CH₃), 38.5–25.3 (bicyclic carbons).HRMS (ESI+) :
Calculated for C₁₄H₁₇NO₃S₂ [M+H]⁺: 320.0725; Found: 320.0728.
Chromatographic Purity
- HPLC : >99% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
Comparative Analysis of Synthetic Routes
| Parameter | Approach A (Late-Stage Acylation) | Approach B (Early Acylation) |
|---|---|---|
| Overall Yield | 58% | 42% |
| Stereochemical Control | High (pre-resolved amine) | Moderate (racemization risk) |
| Scalability | >100 g demonstrated | Limited by cyclization step |
| Purification Complexity | Medium (final acylation) | High (multiple intermediates) |
Approach A is favored for industrial-scale synthesis due to superior stereochemical fidelity and scalability.
Q & A
Q. Basic Research Focus
- X-ray Crystallography : Used to resolve bond angles (e.g., C8—C7—C12 = 112.66° in analogous structures) and confirm the (1R,5S) configuration .
- NMR Spectroscopy : Coupling constants (e.g., ) and NOESY correlations help verify spatial arrangements, such as axial vs. equatorial substituents .
- Computational Modeling : Density functional theory (DFT) can predict stable conformers and validate experimental data .
What in vitro models are appropriate for evaluating the biological activity of this compound?
Q. Advanced Research Focus
- Receptor Binding Assays : Given the methylsulfonyl and thiophene groups (potential hydrogen-bond acceptors), screen against GPCRs or neurotransmitter transporters. For example, Tesofensine analogs target monoamine reuptake .
- Enzyme Inhibition Studies : Test interactions with sulfotransferases or cytochrome P450 isoforms due to the methylsulfonyl group’s metabolic stability .
- Cell-Based Assays : Use HEK293 or CHO cells transfected with target receptors to assess functional activity (e.g., cAMP modulation) .
How does the methylsulfonyl group influence the compound’s physicochemical and pharmacokinetic properties?
Q. Advanced Research Focus
- Lipophilicity : The -SOCH group increases polarity (clogP reduction by ~1.5 units), impacting membrane permeability .
- Metabolic Stability : Sulfonyl groups resist oxidative metabolism, potentially extending half-life compared to ester or amide analogs .
- Solubility : Aqueous solubility can be enhanced via salt formation (e.g., hydrochloride derivatives, as in tropane alkaloids) .
What analytical techniques are critical for assessing the purity and stability of this compound under storage conditions?
Q. Basic Research Focus
- HPLC-MS : Quantify impurities (<5%) and detect degradation products (e.g., sulfoxide formation) .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., analogs with methylsulfonyl groups show stability up to 150°C) .
- Chiral Chromatography : Ensure enantiomeric excess (ee) remains >98% during storage .
Are there contradictions in the pharmacological data for structurally related bicyclo[3.2.1]octane derivatives?
Q. Advanced Research Focus
- Receptor Selectivity : Some analogs show conflicting binding affinities (e.g., µ-opioid vs. σ receptors) due to minor stereochemical variations .
- Species Variability : In vivo efficacy in rodents may not translate to primates, as seen with Tesofensine’s weight-loss effects .
- Off-Target Effects : Methylsulfonyl-containing compounds may inhibit hERG channels, necessitating cardiac safety profiling .
What strategies can mitigate toxicity risks during preclinical development?
Q. Advanced Research Focus
- Metabolite Identification : Use LC-MS/MS to detect reactive intermediates (e.g., sulfonic acid derivatives) .
- CYP Inhibition Screening : Prioritize compounds with IC > 10 µM for CYP3A4/2D6 to avoid drug-drug interactions .
- In Silico Toxicity Prediction : Tools like ProTox-II can flag potential hepatotoxicity or mutagenicity early .
How do substituents on the thiophene ring modulate target binding affinity?
Q. Advanced Research Focus
- SAR Studies : Replace thiophene-3-yl with furan or pyridine to assess π-stacking or hydrogen-bonding contributions .
- Crystallographic Data : Compare binding poses in protein-ligand complexes (e.g., thiophene’s sulfur vs. oxygen in furan) .
- Free Energy Calculations : Molecular dynamics simulations quantify substituent effects on binding ΔG .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
